4-(pyridine-3-carbonylamino)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 32 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical and Chemical Properties Analysis
Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- is a white crystalline powder. It is slightly soluble in water and soluble in organic solvents. The molecular formula is C13H10N2O3 and the molecular weight is 242.23 g/mol.Scientific Research Applications
Crystal Engineering and Solid-State Chemistry
Research on multi-component crystals involving substituted benzoic acids, including derivatives similar to "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-", has provided insights into hydrogen bonding and proton transfer mechanisms in the solid state. These studies challenge the traditional boundaries between co-crystal and organic salt formation, highlighting the influence of chemical and structural factors on hydrogen location between components. This has implications for understanding solid-state proton transfer and designing new materials with tailored properties (Seaton, Munshi, Williams, & Scowen, 2013).
Photophysical Properties and Coordination Chemistry
Lanthanide-based coordination polymers assembled from derivatives of benzoic acid exhibit unique photophysical properties. The study of these properties is crucial for developing new luminescent materials. These materials have potential applications in sensing, imaging, and light-emitting devices. The coordination compounds synthesized from these derivatives demonstrate significant luminescence efficiencies and excited state lifetimes, providing a basis for the exploration of functional luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Organic Synthesis and Materials Science
The synthesis and study of "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-" derivatives have led to the development of novel compounds with applications in materials science. For instance, derivatives bearing pyridyl and carboxyl anchoring groups have been investigated for their potential in solar cell applications. These molecules exhibit interesting adsorption properties on perovskite and TiO2 surfaces, which are crucial for improving the efficiency of solar cells (Zhang & Wang, 2018).
Corrosion Inhibition
Derivatives of benzoic acid, including those with pyrazole moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds exhibit good inhibition efficiency, which is crucial for protecting industrial materials against corrosion. The study of these derivatives provides valuable insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Safety and Hazards
Benzoic acid, a related compound, is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
4-(pyridine-3-carbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBUVHQVCTCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206382 | |
Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-40-1 | |
Record name | 4-[(3-Pyridinylcarbonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5768-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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